molecular formula C17H21ClN4O B286454 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide

Numéro de catalogue B286454
Poids moléculaire: 332.8 g/mol
Clé InChI: LVGLJCZZCVSGFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide, also known as CAMA, is a novel compound that has drawn significant attention in the field of medicinal chemistry. CAMA is a bicyclic amide that has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide is not fully understood. However, it has been proposed that 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to inhibit the activity of certain signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to have various biochemical and physiological effects. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to inhibit the activity of enzymes involved in protein synthesis. Additionally, 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. One limitation of using 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide in lab experiments is its unknown toxicity profile.

Orientations Futures

For 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide include further studies on its mechanism of action, toxicity profile, and potential as a therapeutic agent for various diseases. Additionally, further studies on the synthesis of 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide and its derivatives may lead to the discovery of more potent and selective compounds.

Méthodes De Synthèse

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been synthesized using various methods, including a one-pot reaction, a palladium-catalyzed reaction, and a copper-catalyzed reaction. The one-pot reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The palladium-catalyzed reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of Pd(OAc)2 and triphenylphosphine in toluene. The copper-catalyzed reaction involves the reaction of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid with N-Boc-3-aminobicyclo[3.3.1]nonane-9-carboxamide in the presence of CuI and N,N,N',N'-tetramethylethylenediamine (TMEDA) in DMF.

Applications De Recherche Scientifique

6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-Chloro-1H-benzoimidazole-4-carboxylic acid (9-methyl-9-aza-bicyclo[3.3.1]non-3-yl)-amide has been shown to have antimicrobial activity against various bacteria and fungi.

Propriétés

Formule moléculaire

C17H21ClN4O

Poids moléculaire

332.8 g/mol

Nom IUPAC

6-chloro-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C17H21ClN4O/c1-22-12-3-2-4-13(22)8-11(7-12)21-17(23)14-5-10(18)6-15-16(14)20-9-19-15/h5-6,9,11-13H,2-4,7-8H2,1H3,(H,19,20)(H,21,23)

Clé InChI

LVGLJCZZCVSGFW-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=CC(=CC4=C3N=CN4)Cl

SMILES canonique

CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.